molecular formula C23H22N4O5S B2407437 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105207-72-4

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2407437
CAS No.: 1105207-72-4
M. Wt: 466.51
InChI Key: FYEGMLGAKNGFJD-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a dioxidotetrahydrothiophen, furan, methoxyphenyl, and pyrazolopyridine . These groups are common in many organic compounds and have various properties and reactivities.

Scientific Research Applications

Structural and Chemical Studies

  • Research on pyrazolo[3,4-b]pyridines has explored their structural characteristics, including tautomeric structures and crystal structures. For instance, studies on compounds like 4-(4-chlorophenyl)-5-cyano-3-(4-methylphenyl)-6-diphenyl-4,7-dihydro-2Hpyrazolo[3,4-b]pyridine have shown hydrogen-bonded trimers and two-dimensional sheet formations in their crystal structures (Quiroga et al., 1999).

  • X-ray powder diffraction has been utilized for compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of anticoagulants (Wang et al., 2017).

Synthesis and Reactivity

  • Synthesis and reactivity of pyrazolo[3,4-b]pyridine derivatives have been extensively studied. For example, synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related pyrazolo[3,4-b]pyridine structures has been reported, demonstrating their versatility in creating various heterocyclic compounds (El-Essawy & Rady, 2011).

  • The synthesis of isomorphous structures, like methyl- and chloro-substituted analogues of pyrazolo[3,4-b]pyridines, has also been explored, highlighting their significant structural diversity and potential for various applications (Swamy et al., 2013).

Biological Evaluation and Potential Applications

  • Compounds related to pyrazolo[3,4-b]pyridines have been synthesized and evaluated for antimicrobial properties. For example, novel bis-α,β-unsaturated ketones and related pyrazolo[3,4-b]pyridine derivatives have been studied for their antimicrobial efficacy (Altalbawy, 2013).

  • Novel dicationic imidazo[1,2-a]pyridines and related structures have shown promising antiprotozoal activity, highlighting their potential in the development of new therapeutic agents (Ismail et al., 2004).

Mechanism of Action

The mechanism of action of this compound is not clear from the search results. It would depend on the specific application of the compound .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the search results. It would be important to handle this compound with care, as with all chemicals .

Future Directions

The future directions for research on this compound are not clear from the search results. It could potentially be used in a variety of applications, depending on its properties and reactivity .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-14-21-18(23(28)24-15-5-3-6-17(11-15)31-2)12-19(20-7-4-9-32-20)25-22(21)27(26-14)16-8-10-33(29,30)13-16/h3-7,9,11-12,16H,8,10,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEGMLGAKNGFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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